A Technical Guide to the Synthesis and Application of the Key Intermediate: 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide
A Technical Guide to the Synthesis and Application of the Key Intermediate: 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide, CAS 1250620-50-8, a critical heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its unique structure, featuring a hydrazinyl group on a pyridine carboxamide core, makes it a valuable intermediate for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide offers a detailed examination of its chemical properties, a validated synthesis protocol derived from patent literature, analytical characterization methods, and its strategic application in the construction of advanced pharmaceutical candidates. The content is designed to provide medicinal and process chemists with the foundational knowledge and practical methodologies required to effectively synthesize, purify, and utilize this versatile intermediate in drug discovery and development workflows.
Chemical Identity and Physicochemical Properties
The title compound belongs to the class of hydrazinylpyridines, a group of structures recognized for their utility in constructing biologically active molecules.[1] The pyridine ring is a common scaffold in numerous drugs, valued for its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[2][3] The addition of a hydrazinyl moiety provides a reactive handle for further chemical elaboration, making it a key component in combinatorial chemistry and targeted synthesis.[4]
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide
-
CAS Number: 1250620-50-8
-
Other Names: 6-hydrazino-N-isopropylnicotinamide
Structural and Physicochemical Data
Quantitative data for this specific intermediate is not widely published. The following table summarizes key properties derived from computational predictions and chemical supplier information, providing a baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O | N/A |
| Molecular Weight | 194.24 g/mol | N/A |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
Role as a Key Synthetic Intermediate
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide serves as a cornerstone for building more complex molecular architectures. Its primary utility lies in the reactivity of the hydrazinyl (-NHNH₂) group. This nucleophilic moiety readily undergoes condensation reactions with various electrophiles, most notably aldehydes, ketones, and β-ketoesters, to form stable hydrazone linkages or to construct new heterocyclic rings like pyrazoles.[5] This reactivity is fundamental to its role in synthesizing a class of potent kinase inhibitors.
The diagram below illustrates the general synthetic utility of this intermediate. The hydrazinyl group acts as a nucleophile, reacting with a suitable electrophilic partner (often a dicarbonyl compound or its equivalent) to form a new heterocyclic system, which is a common core in many kinase inhibitors.
Caption: General workflow for utilizing the hydrazinyl intermediate.
Recommended Synthesis Protocol
The synthesis of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is typically achieved through a nucleophilic aromatic substitution reaction. A halogenated pyridine precursor is reacted with hydrazine hydrate. The following protocol is a generalized procedure adapted from methods described in patent literature for analogous compounds.[6]
Reaction Scheme
Caption: Synthesis of the title compound via nucleophilic substitution.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Purpose |
| 6-chloro-N-(propan-2-yl)pyridine-3-carboxamide | 58253-63-5 | 198.64 | Starting Material |
| Hydrazine Hydrate (~64% solution) | 7803-57-8 | 50.06 | Nucleophile |
| Ethanol (200 proof) | 64-17-5 | 46.07 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Wash |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloro-N-(propan-2-yl)pyridine-3-carboxamide (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the suspension. Causality: An excess of hydrazine is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add water and dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Work-up - Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Isolation
The crude product is typically an off-white or yellow solid. If necessary, purification can be achieved by:
-
Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Using silica gel with a mobile phase gradient of ethyl acetate in hexanes or DCM/methanol.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing characteristic peaks for the aromatic protons on the pyridine ring, the isopropyl group protons, and the protons associated with the amide and hydrazinyl groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the purity profile (from the LC chromatogram) and the molecular weight confirmation (from the mass spectrum), which should correspond to the [M+H]⁺ ion.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This can identify key functional groups, such as N-H stretches from the amide and hydrazine, and the C=O stretch of the amide.
Downstream Application: Synthesis of a Pyrazole-Based Kinase Inhibitor
A primary application of this intermediate is in the synthesis of pyrazole-containing molecules, many of which are potent enzyme inhibitors.[7][8] The hydrazinyl group reacts with a 1,3-dicarbonyl compound in a Knorr-type pyrazole synthesis to form the core of the target molecule.
Workflow for Condensation and Cyclization
Caption: Workflow for the synthesis of a pyrazole derivative.
Exemplary Experimental Protocol
This protocol describes the reaction of the title compound with a generic 1,3-dicarbonyl to form a pyrazole.
-
Reaction Setup: In a suitable flask, dissolve 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide (1.0 eq) in a solvent such as ethanol or acetic acid. Causality: Acetic acid can serve as both a solvent and an acid catalyst for the condensation and subsequent cyclization steps.
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified via extraction and/or chromatography as described in section 3.4.
This self-validating protocol relies on routine analytical monitoring (TLC/LC-MS) to confirm the conversion of starting material to the desired product, ensuring the integrity of the synthetic process.
Conclusion
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a strategically important, non-commercial intermediate for the synthesis of high-value pharmaceutical compounds. Its preparation via nucleophilic aromatic substitution is robust and scalable. The reactivity of its hydrazinyl group provides a reliable entry point for constructing complex heterocyclic systems, particularly pyrazoles, which are prevalent in modern kinase inhibitor design. This guide provides the essential technical details for its synthesis, characterization, and effective use, empowering researchers in the rapid advancement of their drug discovery programs.
References
-
ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. Available from: [Link]
-
Regulations.gov. US Patent No. 8829195. Available from: [Link]
- Googleapis.com. Patent Application Publication No. US 2009/0069562 A1.
-
Dana Bioscience. 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide 5g. Available from: [Link]
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
PubChem. 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride. Available from: [Link]
- Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
Dana Bioscience. 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide 50mg. Available from: [Link]
-
USPTO. Application Data - Patent File Wrapper. Available from: [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
-
PMC. Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. Available from: [Link]
-
PubMed. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Available from: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]
-
PubMed. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
-
IRIS-AperTO. Efficient green protocols for the preparation of highly functionalized β-cyclodextrin grafted silica. Available from: [Link]
-
PMC. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Available from: [Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available from: [Link]
-
PubChemLite. 6-hydroxy-n-(propan-2-yl)pyridine-2-carboxamide. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Zeolitic Imidazolate Framework-8 (ZIF-8)/Al2O3 Composite. Available from: [Link]
-
Atlantis Press. Synthesis of 3D Co-based Zeolitic Imidazolate Framework and Application as Electrochemical Sensor for H2O2 Detection. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
PMC. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]
-
ResearchGate. Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate | Request PDF. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
